molecular formula C25H30FN3O3S B2363061 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one CAS No. 887213-88-9

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one

Cat. No.: B2363061
CAS No.: 887213-88-9
M. Wt: 471.59
InChI Key: RQLZGVVFJIBWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone core, which is a type of heterocyclic compound. This core is substituted with various functional groups including a 4-ethylpiperazin-1-yl group, a fluoro group, a propyl group, and a tosyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the formation of the quinolinone core followed by the addition of the various substituents. For example, piperazine derivatives can be synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinolinone core with the various substituents attached at the specified positions. Unfortunately, without specific data, it’s not possible to provide a detailed analysis of the molecular structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the types of functional groups present. For example, the presence of the piperazine group could potentially make the compound basic .

Scientific Research Applications

Antibacterial Properties and Synthesis

Fluoroquinolones, including compounds structurally related to the specified molecule, have been extensively studied for their antibacterial activities. For instance, research on temafloxacin hydrochloride and its enantiomers highlights the broad-spectrum antimicrobial efficacy of such compounds, despite minor differences in their in vitro and in vivo antibacterial activities. These findings underscore the potential of fluoroquinolone derivatives in clinical development as antimicrobial agents (Chu et al., 1991).

Pharmacological Profiles

The synthesis and evaluation of fluoroquinolone derivatives for their anti-tubercular and antibacterial activity have also been documented. A range of novel analogues demonstrated significant in vitro activity against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. These studies not only illustrate the compounds' potent antibacterial capabilities but also their potential applications in treating bacterial infections resistant to other antibiotics (Narva Suresh et al., 2014).

Alternative Synthesis Methods

The development of alternative synthesis methods for potent antibacterial agents, such as temafloxacin, demonstrates the ongoing research efforts to improve the efficiency and yield of fluoroquinolone production. Such advancements in synthetic methodologies could enhance the accessibility and clinical use of these antibacterial agents, making them more viable options for treating infections (D. Chu et al., 1992).

Antimycobacterial and Cytotoxic Evaluation

Further research into fluoroquinolone derivatives has shown their potential in antimycobacterial applications, with some compounds demonstrating significant activity against M. tuberculosis. These findings suggest that fluoroquinolone-based compounds could be valuable in developing new treatments for tuberculosis, especially given the emergence of multidrug-resistant strains (J. Sheu et al., 2003).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many piperazine derivatives are associated with certain hazards such as being harmful if swallowed or causing skin irritation .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were being developed as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-4-10-29-17-24(33(31,32)19-8-6-18(3)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(5-2)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLZGVVFJIBWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.